Structural Differentiation from the Quinazoline-2,4-dione Analog: Core Cap Replacement
The target compound incorporates an oxazolidine-2,4-dione moiety, differentiating it from the closest commercially available analog, 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 2034370-95-9), which uses a bulkier, more lipophilic quinazoline-2,4-dione cap . This structural change reduces the molecular weight from 382.42 g/mol (quinazoline analog) to 321.33 g/mol for the target compound, significantly impacting ligand efficiency metrics [1]. The oxazolidine-2,4-dione ring, a known gamma-lactam isostere, can enhance metabolic stability by replacing potentially labile amide bonds, a critical advantage in optimizing pharmacokinetic profiles [2].
| Evidence Dimension | Molecular weight and core heterocyclic cap structure |
|---|---|
| Target Compound Data | MW 321.33 g/mol; oxazolidine-2,4-dione cap; molecular formula C15H19N3O5 |
| Comparator Or Baseline | MW 382.42 g/mol; quinazoline-2,4(1H,3H)-dione cap; molecular formula C20H22N4O4 (CAS 2034370-95-9) |
| Quantified Difference | Molecular weight reduction of 61.09 g/mol (16.0% decrease); simpler heterocyclic cap with 1 nitrogen vs. 2 nitrogens and a fused phenyl ring |
| Conditions | Structural and physicochemical comparison based on computed and reported data |
Why This Matters
The lower molecular weight and reduced aromatic ring count of the target compound are consistent with improved lead-like properties (Rule of 3 compliance), making it a more promising starting point for fragment-based drug design or lead optimization than the heavier quinazoline analog.
- [1] PubChem. (2025). Compound Summary for CID 92081550 and related compounds. National Center for Biotechnology Information. View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. View Source
